2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-5-fluoroaniline is an organic compound characterized by the presence of a biphenyl group, a fluoro substituent, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-5-fluoroaniline typically involves the following steps:
Formation of the biphenyl ether: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated aniline derivative in the presence of a palladium catalyst.
Introduction of the fluoro group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-5-fluoroaniline undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline moiety.
Substitution: Replacement of the fluoro group with other nucleophiles.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-5-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the fluoro substituent can enhance the compound’s stability and reactivity . The aniline moiety may participate in hydrogen bonding or other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-Biphenyl]-4-yloxy)-4-fluoroaniline: Similar structure but with the fluoro group in a different position.
2-([1,1’-Biphenyl]-4-yloxy)-5-chloroaniline: Similar structure but with a chloro substituent instead of a fluoro group.
2-([1,1’-Biphenyl]-4-yloxy)-5-bromoaniline: Similar structure but with a bromo substituent instead of a fluoro group.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-5-fluoroaniline is unique due to the specific positioning of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-fluoro-2-(4-phenylphenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c19-15-8-11-18(17(20)12-15)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPOKFQIZCAUHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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